

Application Notes and Protocols for HCV Replicon Assay Using IDX184

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Compound of Interest

Compound Name: *IDX184*

Cat. No.: *B15568502*

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Introduction

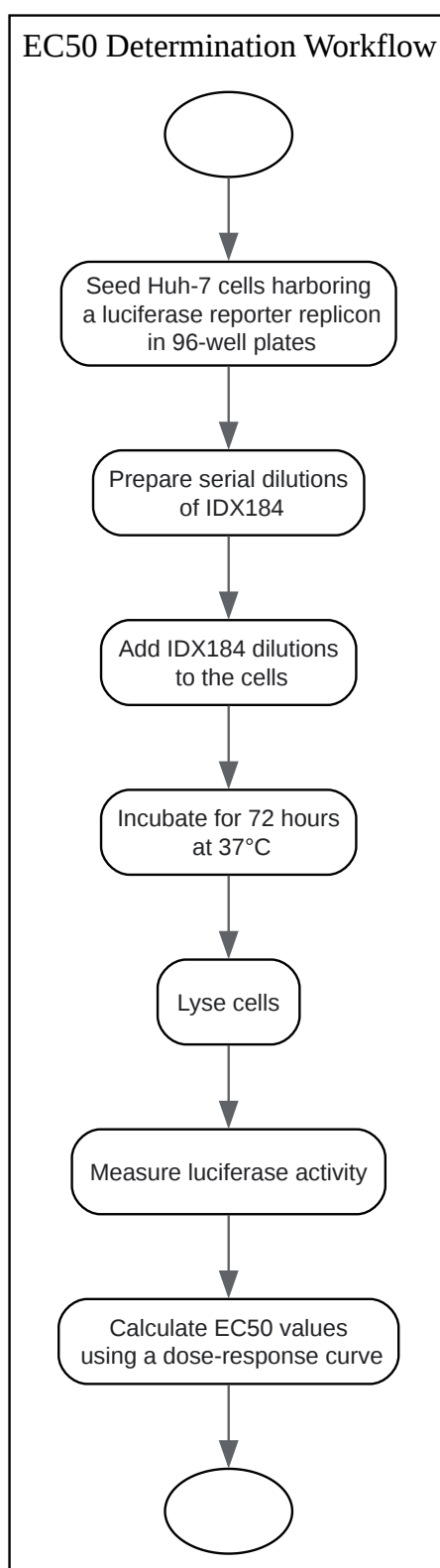
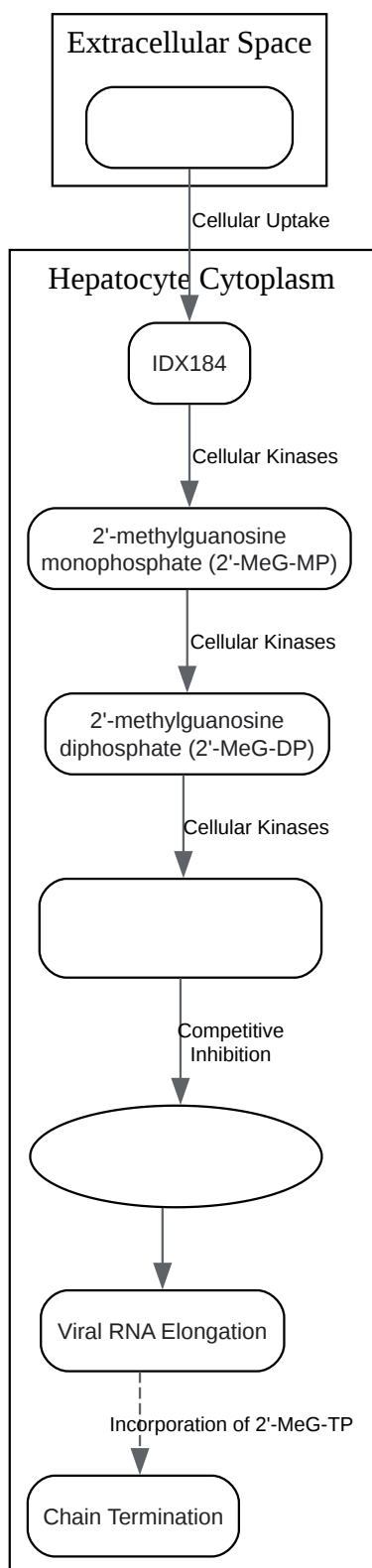
The Hepatitis C Virus (HCV) replicon assay is a cornerstone of anti-HCV drug discovery, providing a robust and quantifiable method for evaluating the efficacy of potential inhibitors in a cell-based system. These subgenomic or genomic HCV RNAs can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 cells and their derivatives. This system bypasses the need for infectious virus production, offering a safer and more controlled environment for studying viral replication and the effects of antiviral compounds. This document provides detailed application notes and protocols for utilizing the HCV replicon assay to evaluate the activity of **IDX184**, a liver-targeted nucleotide prodrug inhibitor of the HCV NS5B RNA-dependent RNA polymerase.

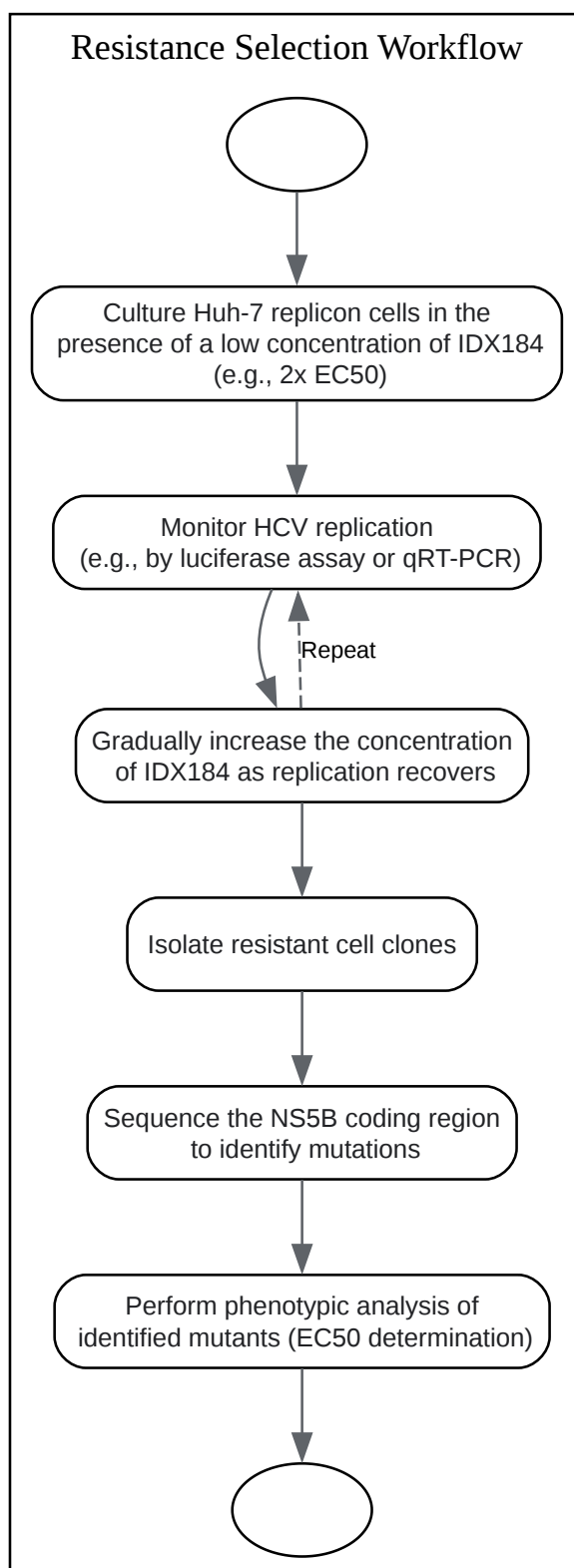
IDX184 is a prodrug of 2'-methylguanosine monophosphate, which is subsequently converted in hepatocytes to its active triphosphate form. This active metabolite acts as a chain terminator, inhibiting the HCV NS5B polymerase, an enzyme essential for viral RNA replication. The HCV replicon system is an indispensable tool for characterizing the potency and resistance profile of such direct-acting antivirals (DAAs).

Mechanism of Action of IDX184

IDX184 exerts its antiviral effect by targeting the HCV NS5B polymerase, a key enzyme in the viral replication cycle. As a nucleoside analog, its mechanism involves several steps within the

host cell, leading to the termination of viral RNA synthesis.





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